molecular formula C15H17NO5S B2920978 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one CAS No. 950280-27-0

8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one

Cat. No. B2920978
CAS RN: 950280-27-0
M. Wt: 323.36
InChI Key: HQBWMGDVXWJMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one, also known as PPSM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of the natural product coumarin, which is known for its diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to inhibit COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has also been found to inhibit PDE4, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells.
Biochemical and Physiological Effects:
8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has also been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of the hepatitis B virus. Additionally, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one in lab experiments is its diverse pharmacological activities. 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to exhibit anti-inflammatory, anticancer, and antiviral effects, making it a potential candidate for drug discovery and development. Additionally, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been found to possess antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases. However, one limitation of using 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one in vivo.

Future Directions

There are several future directions for research on 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one. One area of interest is the development of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one-based drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is the use of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one as a potential cancer therapy. Further studies are needed to determine the efficacy of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one in vivo and its potential as a chemotherapeutic agent. Additionally, the antiviral activity of 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one against the hepatitis B virus warrants further investigation, with the potential for the development of new antiviral drugs. Overall, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one is a promising compound with a range of potential applications in drug discovery and development.

Synthesis Methods

8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one can be synthesized using a multi-step process involving the condensation of 4-hydroxycoumarin with piperidine-1-sulfonyl chloride, followed by methylation using dimethyl sulfate. The final product is obtained after purification using column chromatography.

Scientific Research Applications

8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammatory processes. 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 8-methoxy-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has been found to possess antiviral activity against the hepatitis B virus.

properties

IUPAC Name

8-methoxy-3-piperidin-1-ylsulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-20-12-7-5-6-11-10-13(15(17)21-14(11)12)22(18,19)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBWMGDVXWJMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.